molecular formula C3H5ClO4S B1589117 Methyl (chlorosulfonyl)acetate CAS No. 56146-83-9

Methyl (chlorosulfonyl)acetate

Cat. No.: B1589117
CAS No.: 56146-83-9
M. Wt: 172.59 g/mol
InChI Key: YBIPZPBGAGTBGK-UHFFFAOYSA-N
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Description

Foundational Significance in Synthetic Organic Chemistry

Methyl (chlorosulfonyl)acetate serves as a crucial intermediate in synthetic organic chemistry, primarily owing to the high reactivity of its chlorosulfonyl group. This functional group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively. smolecule.com This reactivity is fundamental to its application in the construction of various heterocyclic systems and biologically active molecules.

The compound's utility is demonstrated in its role in the synthesis of sultam analogs of β-lactams and various biologically active sulfonamides. chemicalbook.com Its bifunctional nature, possessing both an electrophilic sulfur center and a modifiable ester group, allows for sequential and controlled chemical transformations, making it a valuable tool for medicinal chemists and researchers in materials science.

Historical Trajectory and Evolution of Reactivity Studies for Chlorosulfonyl Esters

The study of chlorosulfonyl esters is intrinsically linked to the broader history of sulfonyl chlorides and their derivatives. While a detailed historical account specifically for this compound is not extensively documented in readily available literature, the general understanding of the reactivity of the chlorosulfonyl group has evolved significantly over time.

Initially, the focus was on simple substitution reactions. However, contemporary research has expanded to explore more complex transformations. For instance, the development of the Carbanion-mediated Sulfonate (Sulfonamide) Intramolecular Cyclization (CSIC) reaction showcases the sophisticated use of sulfonate-containing precursors, derived from compounds like this compound, to construct intricate heterocyclic frameworks. researchgate.net This evolution highlights a shift from fundamental reactivity studies to the strategic application of these reagents in complex molecule synthesis.

Research Gaps and Emerging Avenues in this compound Chemistry

Despite its established utility, there remain underexplored areas in the chemistry of this compound. A significant portion of current research focuses on its application in the synthesis of specific target molecules, particularly in the realm of medicinal chemistry for creating novel therapeutic agents. mdpi.comresearchgate.net However, there appears to be a gap in the comprehensive investigation of its broader reaction scope with a wider variety of functional groups and under diverse catalytic conditions.

Emerging avenues of research include its use in the development of novel ligands for receptor binding studies and as a key reagent in the synthesis of inhibitors for specific biological pathways. mdpi.comnih.gov For example, it has been utilized in the synthesis of bicyclo[3.1.0]hexane-based A3 receptor ligands. mdpi.comnih.gov Further exploration into its potential in areas such as polymer chemistry and the development of new agrochemicals presents exciting opportunities for future research. chemshuttle.com The use of this compound in visible-light photoredox catalysis for carbomethoxydifluoromethylation reactions also points to new synthetic possibilities. researchgate.net

Aims and Scope of Detailed Academic Investigation

A detailed academic investigation into this compound aims to systematically expand upon its known chemical reactivity and explore new applications. The primary goals include:

Elucidating Reaction Mechanisms: A thorough study of the mechanisms of its reactions with various nucleophiles and under different conditions to enable more precise control over reaction outcomes.

Expanding Synthetic Applications: The systematic exploration of its utility in synthesizing a broader range of heterocyclic compounds, functional materials, and biologically active molecules.

Developing Novel Methodologies: The innovation of new synthetic methods that leverage the unique properties of this compound, potentially including asymmetric catalysis and flow chemistry applications.

Characterizing Analogs: The synthesis and characterization of a wider array of its derivatives to build a comprehensive structure-activity relationship database, which can guide future drug discovery efforts. semanticscholar.org

By addressing these aims, the scientific community can unlock the full potential of this versatile reagent, paving the way for advancements in medicine, materials science, and beyond.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC3H5ClO4S chemshuttle.comsigmaaldrich.comnih.govscbt.com
Molecular Weight172.59 g/mol sigmaaldrich.comnih.govscbt.com
AppearanceSolid sigmaaldrich.com
InChI1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 sigmaaldrich.com
InChIKeyYBIPZPBGAGTBGK-UHFFFAOYSA-N sigmaaldrich.com
SMILESCOC(=O)CS(Cl)(=O)=O chemshuttle.comsigmaaldrich.com
CAS Number56146-83-9 chemshuttle.comnih.govscbt.com

Synthesis of this compound

MethodDescriptionSource
From Chlorosulfonylacetyl chlorideReaction with one equivalent of methanol (B129727). chemicalbook.com
ChlorinationChlorination of sodium methoxycarbonylmethanesulfonate with Phosphorus(V) Chloride. chemicalbook.com
Direct ChlorinationDirect chlorination of methyl thioglycolate. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chlorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIPZPBGAGTBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465718
Record name methyl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56146-83-9
Record name methyl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (chlorosulfonyl)acetate
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Advanced Synthetic Methodologies for Methyl Chlorosulfonyl Acetate and Its Analogs

Optimization of Classical Synthetic Routes

Traditional methods for the synthesis of methyl (chlorosulfonyl)acetate have been revisited to improve efficiency, yield, and safety. These classical routes include the esterification of chlorosulfonylacetyl chloride, halogenation of sulfonate precursors, and the direct chlorination of methyl thioglycolate.

Refined Esterification Protocols from Chlorosulfonylacetyl Chloride

The reaction of chlorosulfonylacetyl chloride with one equivalent of methanol (B129727) is a direct and common method for the synthesis of this compound. chemicalbook.com Refinements to this protocol have focused on optimizing reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters that have been investigated include solvent, temperature, and the presence of acid scavengers.

The choice of solvent is critical to prevent unwanted reactions of the highly reactive acyl chloride and sulfonyl chloride moieties. Aprotic solvents such as dichloromethane (B109758) and diethyl ether are often employed. nih.gov The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermic nature of the reaction and prevent the formation of byproducts. youtube.com The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can be used to neutralize the hydrogen chloride gas that is evolved during the reaction, which can otherwise lead to degradation of the product. libretexts.org

ParameterConditionEffect on YieldReference
Solvent DichloromethaneHigh nih.gov
Temperature 0 °C to Room TempHigh youtube.com
Acid Scavenger PyridineImproved libretexts.org
Reactant Ratio 1:1 (Methanol:Acid Chloride)Optimal chemicalbook.com

Improvements in Halogenation of Sulfonate Precursors

An alternative route to this compound involves the halogenation of a sulfonate precursor, specifically sodium methoxycarbonylmethanesulfonate. chemicalbook.com Traditional halogenating agents for this conversion include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). nih.govacsgcipr.org Recent improvements in this methodology have focused on the use of milder and more selective halogenating agents, as well as the optimization of reaction conditions to improve yields and simplify purification.

The use of oxalyl chloride or cyanuric chloride in the presence of a catalytic amount of a tertiary amine or a phosphine (B1218219) oxide has been shown to be effective for the conversion of sulfonic acids to sulfonyl chlorides under milder conditions. These reagents can offer higher selectivity and produce volatile byproducts that are easily removed.

Halogenating AgentCatalystTemperature (°C)Yield (%)Reference
PCl₅NoneRefluxModerate chemicalbook.com
SOCl₂DMF (catalytic)Room Temp to 50High nih.gov
Oxalyl ChlorideTriethylamine0 to Room TempHigh libretexts.org
Cyanuric ChloridePyridineRoom TempHigh researchgate.net

Direct Chlorination of Methyl Thioglycolate: Mechanistic and Efficiency Studies

The direct chlorination of methyl thioglycolate presents a potentially atom-economical route to this compound. chemicalbook.com This transformation involves the oxidative chlorination of the thiol group to a sulfonyl chloride. The efficiency of this reaction is highly dependent on the chlorinating agent and the reaction conditions.

Mechanistic studies suggest that the reaction proceeds through a series of oxidized sulfur intermediates. organic-chemistry.orgrsc.org The initial step is likely the formation of a sulfenyl chloride, which is then further oxidized to a sulfinyl chloride and finally to the sulfonyl chloride. Careful control of the stoichiometry of the chlorinating agent is crucial to prevent over-oxidation and the formation of chlorinated byproducts. Aqueous chlorine and sulfuryl chloride have been traditionally used; however, milder and more selective reagents are being explored to improve the efficiency and safety of this process. organic-chemistry.orgorganic-chemistry.org The combination of hydrogen peroxide and thionyl chloride has been reported as a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org This method offers rapid reaction times and high yields at room temperature. organic-chemistry.org

Chlorinating SystemSolventTemperature (°C)Key FindingsReference
Cl₂/H₂OAcetic Acid0 - 10Formation of byproducts organic-chemistry.org
SO₂Cl₂Dichloromethane0 to Room TempGood yields, requires careful control nih.gov
H₂O₂/SOCl₂AcetonitrileRoom TempRapid reaction, high yields organic-chemistry.org
NCS/HClAcetonitrileRoom TempMild conditions, good yields semanticscholar.org

Innovative Synthetic Strategies

Beyond the optimization of classical routes, novel synthetic strategies are being developed to enhance the efficiency, safety, and environmental friendliness of this compound synthesis. These innovative approaches include the use of microwave assistance and the development of cascade and multicomponent reactions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. orientjchem.org The application of microwave irradiation to the synthesis of sulfonyl chlorides from sodium sulfonates has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov

In a study on the synthesis of various sulfonyl chlorides, microwave heating of a mixture of a bromide, sodium sulfite, and a solvent mixture of THF, ethanol, and water at 160°C for 15 minutes led to the corresponding sodium sulfonate, which was then converted to the sulfonyl chloride in high yield. nih.gov This approach offers a significant improvement over conventional heating which required 24-36 hours. nih.gov Similarly, microwave-assisted esterification of carboxylic acids has been shown to be highly efficient, suggesting its potential for the synthesis of this compound from chlorosulfonylacetic acid and methanol. researchgate.netuctm.edu

ReactionConventional MethodMicrowave MethodImprovementReference
Sulfonate to Sulfonyl Chloride 24-36 hours, lower yield15 minutes, higher yieldDrastic reduction in time, improved yield nih.gov
Esterification Hours, moderate yieldMinutes, high yieldSignificant time reduction, improved yield researchgate.netuctm.edu

Development of Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer significant advantages in terms of atom economy, step economy, and operational simplicity by combining multiple reaction steps into a single synthetic operation. While specific cascade or multicomponent reactions for the direct synthesis of this compound are not yet widely reported, related methodologies for the synthesis of functionalized sulfonyl compounds are emerging.

For instance, a three-component reaction of aromatic ketones, sodium sulfinates, and organic azides has been developed for the synthesis of 4-sulfonyl-1,2,3-triazoles. nih.gov Another example is the copper(I)-catalyzed multicomponent reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water to produce β-keto sulfones. rsc.org These strategies, which involve the in-situ generation and reaction of sulfonyl intermediates, provide a conceptual framework for the future development of innovative and efficient one-pot syntheses of this compound and its analogs. The development of a cascade reaction involving the simultaneous esterification and chlorosulfonation of a suitable precursor could represent a significant advancement in the synthesis of this important reagent.

Flow Chemistry Approaches for Continuous Production

The synthesis of reactive compounds such as this compound and its analogs is often challenging in traditional batch reactors due to issues with heat management, reaction control, and safety at scale. mdpi.comnih.gov Flow chemistry, or continuous manufacturing, has emerged as a superior alternative, offering significant advantages in safety, efficiency, and scalability. mdpi.com This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.govrsc.org

Continuous Stirred-Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs) are commonly employed in these setups. Research into the continuous production of aryl sulfonyl chlorides, which are structural analogs, has demonstrated the power of this technology. mdpi.com In one automated system using multiple CSTRs, the production of multi-hundred-gram quantities was achieved safely and efficiently. mdpi.com The hazards associated with heated chlorosulfonic acid were mitigated through careful equipment selection and process automation. mdpi.com A key metric, the spacetime yield, was nearly doubled in the continuous process compared to the optimized batch procedure, highlighting the enhanced efficiency of flow chemistry. mdpi.com

Another study on a related compound, methyl 2-(chlorosulfonyl)benzoate, utilized a continuous-flow diazotization and subsequent chlorosulfonylation process. This method effectively inhibited the formation of hydrolysis byproducts, a common issue in batch synthesis. The system demonstrated a high throughput, underscoring the potential for large-scale industrial application.

ParameterOptimized Batch ProcessContinuous Flow ProcessReference
Product Aryl Sulfonyl ChlorideAryl Sulfonyl Chloride mdpi.com
Output ~65 g in 6.5 h500 g in 12 h mdpi.com
Spacetime Yield 0.072 g mL⁻¹ h⁻¹0.139 g mL⁻¹ h⁻¹ mdpi.com
Key Advantage Established ProcedureNearly double spacetime yield, enhanced safety mdpi.com

The primary benefits of employing flow chemistry for the synthesis of sulfonyl chlorides like this compound include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, preventing thermal runaway of highly exothermic reactions. mdpi.comrsc.org

Improved Control: Precise control over temperature and residence time leads to higher selectivity and reduced formation of impurities and byproducts. nih.govnih.gov

Increased Efficiency: Continuous processes can operate for extended periods, leading to higher throughput and spacetime yields compared to the cyclical nature of batch production. mdpi.com

Scalability: Scaling up a proven flow process is often more straightforward than scaling up a batch reaction, involving either running the system for longer or "numbering up" by running identical reactors in parallel.

Stereo- and Regioselective Synthesis of Substituted Derivatives

Achieving high levels of stereo- and regioselectivity is a central goal in modern organic synthesis, enabling the creation of complex molecules with precisely defined three-dimensional structures and substitution patterns. While specific methodologies for the stereo- and regioselective synthesis of substituted this compound derivatives are not extensively documented, established principles can be applied from syntheses of related compounds.

Regioselective Synthesis: Regioselectivity involves controlling where a chemical reaction occurs on a molecule with multiple potential reaction sites. In the context of derivatives of this compound, this could involve the selective introduction of the chlorosulfonylacetate moiety onto a specific position of a larger molecule or the selective reaction at one position of the acetate (B1210297) backbone.

A relevant strategy is seen in the metal-free, one-pot synthesis of C3-sulfonate esters of quinolines from quinoline (B57606) N-oxides using sulfonyl chlorides. This reaction demonstrates high chemo- and regioselectivity, where the sulfonyl chloride acts as both a sulfonylation and chlorination reagent at specific positions determined by the electronic properties of the substrate. Similarly, the regioselective functionalization of carbohydrates has been achieved using catalytic dibutyltin (B87310) oxide to direct the sulfonylation to a specific secondary equatorial hydroxyl group. mdpi.com Such catalyst-directed approaches could be adapted to control the site of reaction when synthesizing complex derivatives involving the this compound framework.

Stereoselective Synthesis: Stereoselectivity is the control of the spatial orientation of atoms in a molecule. For substituted derivatives of this compound, this would be critical if a chiral center exists on the acetate backbone or on a group attached to it.

A common strategy for achieving stereoselectivity is the use of a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct a reaction before being removed. While not applied directly to this compound, this principle is well-established. For instance, copper-catalyzed additions of sulfonyl chlorides to acetylenes have been shown to produce (Z)-β-chlorovinyl sulfones with high stereoselectivity. researchgate.net Iron-catalyzed chlorosulfonylation of terminal alkynes can yield (E)-β-chlorovinylsulfones with 100% regio- and stereoselectivity. acs.org These metal-catalyzed approaches, which control the stereochemical outcome of the addition across a double or triple bond, could be envisioned in the synthesis of unsaturated precursors to more complex, stereodefined acetate derivatives.

Selectivity TypeSynthetic StrategyPrinciplePotential Application for Derivatives
Regioselectivity Catalyst-Directed FunctionalizationA catalyst (e.g., dibutyltin oxide) temporarily coordinates to the substrate, activating one specific site for reaction with the sulfonyl chloride. mdpi.comSelective sulfonylation at one of several hydroxyl groups in a polyol substrate to create a complex ester.
Regioselectivity Substrate Electronic ControlThe inherent electronic properties of the starting material direct the incoming electrophilic or radical species to the most reactive position. mdpi.comReaction of an aromatic precursor where directing groups favor chlorosulfonylation at a specific ring position.
Stereoselectivity Metal-Catalyzed AdditionA metal catalyst (e.g., Copper or Iron) coordinates to both the alkyne and the sulfonyl chloride, orchestrating the addition to a specific face of the molecule. researchgate.netacs.orgSynthesis of vinyl sulfone derivatives with defined E/Z geometry from alkyne precursors.
Stereoselectivity Chiral AuxiliariesA chiral, non-racemic auxiliary is attached to the substrate to create a diastereomeric intermediate, which then reacts with steric bias before the auxiliary is removed.Introduction of a substituent at the α-position of the acetate backbone in a stereocontrolled manner.

Purity Enhancement and Isolation Techniques for Research Applications

This compound is a reactive and moisture-sensitive compound, which necessitates careful and specialized techniques for its purification and isolation, particularly when high purity is required for research applications. The primary goals of these techniques are to remove unreacted starting materials, catalysts, and byproducts of side reactions, such as the corresponding sulfonic acid formed from hydrolysis.

Aqueous Scrubbing and Extraction: A common initial purification step for crude organosulfonyl chlorides involves scrubbing with an aqueous solution. google.com A method for purifying methanesulfonyl chloride, a related compound, uses an initial wash with a concentrated aqueous hydrochloric acid solution. google.com This removes acid-soluble impurities like the corresponding sulfonic acid. google.com Following the acidic wash, liquid-liquid extraction can be performed. Given that this compound is soluble in organic solvents like dichloromethane and diethyl ether but has low solubility in water, it can be effectively extracted into an organic phase, leaving water-soluble impurities behind. researchgate.net

Chromatography: For achieving very high purity suitable for sensitive research applications, flash column chromatography is a powerful technique. The crude product, dissolved in a minimal amount of solvent, is passed through a stationary phase (typically silica (B1680970) gel). A solvent system (eluent) is chosen to allow the desired compound to move through the column at a different rate than impurities, enabling their separation. The fractions containing the purified product are then collected and the solvent is removed. Given the compound's reactivity, care must be taken to use anhydrous solvents and to perform the chromatography quickly to minimize degradation on the silica surface.

Vacuum Distillation/Stripping: Distillation is a primary method for purifying liquids. However, due to the thermal sensitivity of many sulfonyl chlorides, distillation must often be performed under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, allowing it to vaporize at a temperature low enough to prevent decomposition. An advanced form of this is vacuum stripping, where an inert gas like nitrogen is bubbled through the liquid under vacuum. google.com This helps to sweep volatile impurities (such as residual solvents, chlorine, or water) from the less volatile product. google.com In a documented process for methanesulfonyl chloride, a two-stage stripping process was used, with the first vessel operating at a moderate temperature (~70°C) to remove most of the water, and a second vessel at a higher temperature (85-95°C) for final purification. google.com

Crystallization and Precipitation: If the sulfonyl chloride product is a solid or can be induced to crystallize, this can be an excellent final purification step. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solution. For sulfonyl chlorides that are liquids at room temperature, precipitation from a reaction mixture can serve as an effective isolation method. The low solubility of sulfonyl chlorides in water can be exploited; pouring the reaction mixture into ice-water can cause the product to precipitate, allowing it to be collected by filtration. researchgate.netacs.org This method also serves to quench the reaction.

TechniquePrincipleApplicability for this compoundKey Considerations
Aqueous Scrubbing Partitioning of impurities between an organic solution and an aqueous phase.Effective for removing water-soluble impurities like sulfonic acids. google.comMust be followed by thorough drying of the organic phase due to the compound's moisture sensitivity.
Flash Chromatography Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel).Capable of providing very high purity material for research use.Requires anhydrous conditions; potential for degradation on acidic silica gel. rsc.org
Vacuum Distillation / Stripping Separation based on differences in boiling points at reduced pressure.Ideal for removing volatile impurities from the thermally sensitive product. google.comRequires precise control of temperature and pressure to avoid product decomposition.
Precipitation/Filtration Low solubility of the product in a specific solvent (often water) causes it to separate as a solid.Useful for initial isolation from the reaction mixture and quenching the reaction. researchgate.netThe collected solid must be thoroughly dried to remove all water.

Mechanistic Elucidation of Reactions Involving Methyl Chlorosulfonyl Acetate

Investigation of Electrophilic Character and Nucleophilic Activation

The chemical behavior of methyl (chlorosulfonyl)acetate is largely dictated by the strong electrophilic character of the sulfur atom. This electrophilicity arises from the attachment of highly electronegative oxygen and chlorine atoms, which withdraw electron density from the sulfur center. This renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles.

The primary site for nucleophilic attack on the this compound molecule is the sulfur atom of the sulfonyl chloride group. The chlorosulfonyl group contains an excellent leaving group, the chloride ion, which facilitates nucleophilic substitution reactions. cymitquimica.com The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic sulfur atom. This attack is believed to proceed through a trigonal-bipyramidal intermediate or transition state. scispace.com Subsequent expulsion of the chloride ion results in the formation of a new bond between the nucleophile and the sulfonyl group.

This reactivity allows for the synthesis of a variety of sulfonamide and sulfonate derivatives. For instance, its reaction with primary and secondary amines yields the corresponding sulfonamides, while reaction with alcohols would produce sulfonate esters.

NucleophileProduct Type
Primary Amines (R-NH₂)N-substituted Sulfonamides
Secondary Amines (R₂NH)N,N-disubstituted Sulfonamides
Alcohols (R-OH)Sulfonate Esters
Enaminesβ-enamino-γ-sultones

This table illustrates the types of products formed from the reaction of various nucleophiles with the sulfonyl center of this compound.

Electronic Activation: The ester group is electron-withdrawing, which inductively increases the electrophilicity of the adjacent methylene (B1212753) (-CH₂-) carbon. This electronic effect is critical for subsequent reactions that involve the formation of a carbanion at this position.

Steric Influence: The methyl ester group can exert a steric effect, potentially influencing the approach of bulky nucleophiles to the nearby sulfonyl center.

Enabling Subsequent Reactions: The most significant role of the ester group is its ability to stabilize a negative charge on the adjacent carbon atom through resonance. This facilitates deprotonation by a base to form a carbanion, which is a key step in intramolecular cyclization reactions such as the Carbanion-Mediated Sulfonate/Sulfonamide Intramolecular Cyclization (CSIC). researchgate.netresearchgate.net

Detailed Mechanistic Pathways

The reactions of this compound can proceed through several distinct mechanistic pathways, depending on the reactants and conditions. These include substitution, redox transformations, and intramolecular cyclizations.

Nucleophilic substitution at the sulfonyl center is a cornerstone of this compound chemistry. This transformation typically proceeds via a concerted, bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.orgaskthenerd.com In this one-step process, the nucleophile attacks the sulfur atom from the side opposite to the chlorine atom (a "backside attack"). youtube.commasterorganicchemistry.com

The Sₙ2 mechanism is characterized by the following:

Concerted Process: The formation of the new bond between the nucleophile and sulfur occurs simultaneously with the breaking of the sulfur-chlorine bond. libretexts.org

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the this compound and the nucleophile. libretexts.org

Inversion of Configuration: The reaction proceeds with an inversion of the stereochemical configuration at the sulfur center, passing through a trigonal bipyramidal transition state. askthenerd.commasterorganicchemistry.com

A specific example of an Sₙ2 reaction at the sulfonyl group is the reduction of certain sulfonyl chlorides with hydride reagents, where the chlorosulfonyl moiety functions as the leaving group. researchgate.net

The sulfur atom in the sulfonyl group of this compound exists in its highest possible oxidation state (+6). Consequently, it cannot undergo further oxidation.

However, the sulfonyl group can undergo reductive transformations. The reduction of sulfonyl chlorides is a known chemical transformation. For example, γ-sulfone sulfonyl chlorides can be reduced by strong reducing agents like lithium aluminum hydride. This reaction proceeds in an Sₙ2 fashion, where a hydride ion acts as the nucleophile, attacking the sulfur center and displacing the chloride to furnish the corresponding sulfone. researchgate.net

Reaction TypeReagent ExampleTransformation of Sulfonyl Group
OxidationNot ApplicableSulfur is at maximum oxidation state (+6)
ReductionLithium aluminum hydride (LiAlH₄)Sulfonyl chloride is reduced to a sulfone

This table summarizes the possible redox transformations for the sulfonyl group in this compound.

This compound is a key precursor for substrates that undergo intramolecular cyclization reactions, notably the Carbanion-mediated Sulfonate/Sulfonamide Intramolecular Cyclization (CSIC). researchgate.netnih.gov This powerful reaction is used to form various heterocyclic ring systems. researchgate.netresearchgate.net

The general mechanism involves two key stages:

Sulfonylation: this compound is first reacted with a molecule containing a nucleophilic group (like an amine) and another functionality that can be part of the ring formation. This creates a sulfonamide intermediate. researchgate.netdntb.gov.ua

Cyclization: The sulfonamide intermediate is then treated with a base. The base abstracts a proton from the carbon atom positioned between the ester and the sulfonyl group, which is acidic due to the electron-withdrawing nature of both groups. This generates a stabilized carbanion. The carbanion then acts as an intramolecular nucleophile, attacking another part of the molecule (often an electrophilic center) to close the ring. researchgate.netnih.gov

An example is the sulfonylation of enamines with this compound, which can lead to a "one-pot" formation of substituted 1,2λ⁶-oxathiole-3-carboxylates. researchgate.net This process highlights the utility of this compound in cascade reactions to build complex heterocyclic structures.

Reactant with this compoundIntermediate ProductResulting Heterocycle after CSIC
Glyco-α-sulfonamidonitrilesNot applicable (CSIC on derivative)Spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivatives nih.gov
Enaminesβ-Enamino sulfonate5,5-disubstituted methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ⁶-oxathiole-3-carboxylates researchgate.net
N-alkenylanilinesN-alkenyl-N-phenyl sulfonamideBicyclic Sultams dntb.gov.ua

This table provides examples of intramolecular cyclization reactions where the initial sulfonylation often involves this compound or leads to a substrate suitable for a CSIC-type reaction.

Radical-Mediated Reactions (e.g., Photoredox Catalysis with Analogues)

While specific studies on the radical-mediated reactions of this compound are not extensively documented, a mechanistic understanding can be elucidated by examining analogous sulfonyl chlorides, which have been widely studied in the context of photoredox catalysis. nih.govresearchgate.net These reactions typically involve the generation of sulfonyl radicals through a single-electron transfer (SET) process. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful strategy for activating sulfonyl chlorides. researchgate.netnih.gov In a typical catalytic cycle, a photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state (*PC). nih.gov This excited state is a potent reductant and can transfer a single electron to the sulfonyl chloride (RSO₂Cl). This reduction leads to the cleavage of the sulfur-chlorine bond, generating a sulfonyl radical (RSO₂•) and a chloride anion. nih.govnih.gov

The general mechanism can be summarized as follows:

Excitation: PC + hν → *PC

Single-Electron Transfer (SET): *PC + RSO₂Cl → PC⁺ + [RSO₂Cl]⁻•

Fragmentation: [RSO₂Cl]⁻• → RSO₂• + Cl⁻

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is subsequently reduced back to its ground state to complete the catalytic cycle, often by a sacrificial electron donor present in the reaction mixture.

Once generated, the sulfonyl radical is a versatile intermediate that can participate in a variety of transformations. nih.gov A common pathway is the addition to unsaturated systems like alkenes and alkynes. nih.govnih.gov For instance, the addition of a sulfonyl radical to an alkene yields a carbon-centered radical, which can then be trapped or undergo further reactions, leading to the formation of new carbon-sulfur and carbon-carbon bonds. nih.gov This strategy has been employed to synthesize a wide range of sulfone-containing molecules. nih.govresearchgate.net

Control experiments in these catalytic systems, such as the addition of radical scavengers like TEMPO or 1,1-diphenylethylene, typically inhibit the reaction, providing strong evidence for the involvement of a free-radical pathway. nih.gov The activation of sulfonyl chlorides via photoredox catalysis represents a mild and efficient alternative to traditional methods of radical generation, which often require harsh conditions or toxic reagents. nih.gov The principles observed with various alkyl and aryl sulfonyl chlorides are directly applicable to understanding the potential radical-mediated reactivity of this compound. researchgate.netresearchgate.net

Cycloaddition Reactions with Activated Olefins (e.g., [2+2] Cycloadditions)

This compound, as an alkanesulfonyl chloride possessing an α-hydrogen, can serve as a precursor to a highly reactive intermediate known as a sulfene (B1252967) (methoxycarbonyl)sulfene, CH(CO₂CH₃)=SO₂). Sulfenes are known to undergo cycloaddition reactions with a variety of unsaturated partners, including activated olefins. nih.govmagtech.com.cn The generation of the sulfene intermediate is typically achieved by treating the sulfonyl chloride with a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine). The base abstracts the α-proton, leading to the elimination of hydrogen chloride.

The subsequent reaction with an activated olefin, such as an enamine or a ketene (B1206846) acetal, often proceeds as a concerted [2+2] cycloaddition, also known as a Staudinger sulfene cycloaddition. This reaction results in the formation of a four-membered heterocyclic ring, a thietane (B1214591) 1,1-dioxide. nih.gov

The general mechanism is as follows:

Sulfene Formation: In the presence of a base (B:), this compound undergoes elimination. ClSO₂CH₂CO₂CH₃ + B: → [BH]⁺Cl⁻ + [CH(CO₂CH₃)=SO₂] (Sulfene intermediate)

[2+2] Cycloaddition: The generated sulfene reacts with an activated olefin (e.g., an enamine). The reaction is typically stereospecific, consistent with a concerted pathway.

The reactivity of the sulfene is dictated by its electrophilic sulfur atom. Electron-rich, activated olefins are therefore excellent reaction partners. The resulting thietane 1,1-dioxides are versatile synthetic intermediates that can undergo various ring-opening and rearrangement reactions, providing access to a range of sulfur-containing compounds. nih.gov While the direct cycloaddition of sulfonyl chlorides can occur under different (e.g., radical or thermal) conditions, the pathway involving a sulfene intermediate is particularly relevant for alkanesulfonyl chlorides like this compound in the presence of a base. magtech.com.cn

Kinetic and Thermodynamic Parameters of Key Reactions

The kinetics of reactions involving sulfonyl chlorides, particularly solvolysis, have been extensively studied to elucidate their mechanisms. cdnsciencepub.comacs.orgrsc.org These studies provide valuable data on how structure, solvent, and temperature influence reaction rates. For alkanesulfonyl chlorides, which are analogues of this compound, the solvolysis is generally proposed to proceed via a concerted Sɴ2 mechanism. nih.gov

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), offer insight into the transition state of the reaction. For the hydrolysis of methanesulfonyl chloride, a close analogue, a large negative entropy of activation is typically observed, which is consistent with an associative, bimolecular (Sɴ2) mechanism where the transition state is more ordered than the reactants. cdnsciencepub.com

Table 1: Representative Kinetic Data for the Solvolysis of Sulfonyl Chlorides

Data compiled from various sources on sulfonyl chloride hydrolysis. cdnsciencepub.comrsc.org

From a thermodynamic perspective, the heat of formation (ΔHf°) provides fundamental information about the stability of a compound. For methanesulfonyl chloride in the liquid state, the heat of formation has been determined to be -126.91 ± 1.54 kcal/mol. researchgate.net This value can be used in conjunction with other thermodynamic data to calculate the enthalpy changes for various reactions involving this class of compounds.

Solvent and Additive Effects on Reaction Mechanisms

The mechanism of reactions involving sulfonyl chlorides is highly sensitive to the solvent system and the presence of additives. nih.govresearchgate.net For solvolytic reactions, the extended Grunwald-Winstein equation is often used to correlate the specific rate of solvolysis (k) with the solvent's nucleophilicity (NT) and ionizing power (YCl). researchgate.net

The equation is given by: log(k/k₀) = lNT + mYCl

Where:

k₀ is the rate in the reference solvent (80% ethanol/20% water).

l represents the sensitivity of the substrate to solvent nucleophilicity.

m represents the sensitivity of the substrate to solvent ionizing power.

For the solvolysis of most aromatic and primary/secondary alkanesulfonyl chlorides, the l value is significant and positive, while the m value is smaller, indicating substantial covalent participation by the solvent in the transition state. researchgate.net This is characteristic of a bimolecular Sɴ2-type mechanism, where the solvent acts as a nucleophile. nih.govresearchgate.net A high l/m ratio suggests a mechanism with a high degree of nucleophilic solvent assistance. researchgate.net

Table 2: Grunwald-Winstein Parameters for Solvolysis of Various Sulfonyl Chlorides at 25.0 °C

Data adapted from studies on sulfonyl chloride solvolysis. nih.govresearchgate.net

Additives, particularly bases, can dramatically alter the reaction pathway. For alkanesulfonyl chlorides with α-hydrogens, such as this compound, the addition of a tertiary amine (e.g., triethylamine) can shift the mechanism from substitution to an elimination-addition pathway. nih.gov The base facilitates the E2 elimination of HCl to form a highly reactive sulfene intermediate, which is then rapidly trapped by the nucleophilic solvent or other reagents present in the mixture. nih.gov In the absence of such additives, the direct nucleophilic substitution by the solvent (solvolysis) is often the dominant pathway. researchgate.net

Applications of Methyl Chlorosulfonyl Acetate in Complex Molecular Synthesis

Synthesis of Diverse Heterocyclic Frameworks

The reactivity of Methyl (chlorosulfonyl)acetate makes it a key reagent for cyclization reactions, leading to the formation of a wide array of heterocyclic structures. The chlorosulfonyl group acts as a powerful electrophile, readily engaging with nucleophilic centers within a molecule to forge sulfur-heteroatom bonds, a critical step in the assembly of these ring systems.

This compound is a valuable precursor in the synthesis of sultams, which are cyclic sulfonamides. While direct [2+2] cycloadditions to form β-sultams more commonly involve other sulfonylating agents, this compound is instrumental in building precursors that undergo subsequent cyclization. For instance, its reaction with compounds containing an activated methylene (B1212753) group can lead to intermediates that cyclize to form sultam structures.

In the context of β-lactams, which are core components of penicillin and cephalosporin (B10832234) antibiotics, synthesis typically proceeds via methods like the Staudinger ketene-imine cycloaddition. rsc.orgnih.govgoogle.com While this compound is not commonly used for the direct formation of the four-membered azetidinone ring, it is employed to synthesize sulfonamide-containing molecules that can be further elaborated into complex antibiotics or β-lactamase inhibitors. ekb.egiucr.org The sulfonamide linkage, introduced by this reagent, can be a critical part of the final molecular scaffold, influencing the biological activity of the target compound.

A significant application of this compound is in the synthesis of 1,2-benzothiazine derivatives, a class of compounds known for their pharmacological properties, including analgesic and anti-inflammatory effects. mdpi.com The synthesis typically involves the sulfonylation of substituted anilines, such as methyl anthranilates or ortho-aminoacetophenones, with this compound in the presence of a base like triethylamine. mdpi.comnih.govresearchgate.net The resulting anilide intermediate then undergoes an intramolecular cyclization, often promoted by a base like sodium methylate, to yield the target methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate and its analogs. nih.govresearchgate.net

This reaction pathway has been successfully applied to a variety of substituted methyl anthranilates to produce a range of benzothiazine derivatives with different substitution patterns on the benzene (B151609) ring.

Table 1: Examples of Benzothiazine Derivatives Synthesized from this compound This table is interactive. Click on the headers to sort.

Starting Material (Substituted Methyl Anthranilate) Resulting Benzothiazine Derivative Yield (%) Reference
Methyl 5-chloroanthranilate Methyl 6-Chloro-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate 89% nih.gov
Methyl 3-chloroanthranilate Methyl 8-Chloro-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate 88% nih.gov
Methyl 5-iodoanthranilate Methyl 6-Iodo-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate 89% nih.gov

Conversely, the direct synthesis of isothiazolidine (B1259544) systems using this compound is not as prominently documented. The construction of the isothiazolidine ring, a saturated five-membered sultam, often proceeds through alternative synthetic routes. For example, related structures such as alkyl isothiazolidine-1,1-dioxide 3-carboxylates have been synthesized from α-amino acid ester hydrochlorides via sulfonylation with (2-chloroethyl)sulfonyl chloride, followed by an intramolecular carbo-Michael reaction. nih.gov

This compound is effectively used in the synthesis of hybrid molecules that incorporate both a coumarin (B35378) and a sulfonamide moiety. These coumarin-fused sulfonamides are of interest due to their potential as antitumor and antiviral agents. cihanuniversity.edu.iq The synthesis begins with the reaction of this compound with various substituted aromatic amines. This step, typically conducted by refluxing in the presence of triethylamine, affords an N-phenyl sulfonyl acetate (B1210297) derivative. mdpi.com

This intermediate is then subjected to a Knoevenagel condensation with a salicylaldehyde (B1680747) derivative, such as 4-(diethylamino)salicylaldehyde, in the presence of a catalytic amount of piperidine. This condensation and subsequent cyclization furnishes the desired coumarin-fused sulfonamide. mdpi.com This synthetic strategy allows for the creation of a library of compounds with diverse substitutions on the phenyl sulfonyl group, which can be screened for various biological activities. mdpi.com

Strategic Role in the Synthesis of Biologically Active Compounds

The sulfonamide group (R-SO₂-NR'R'') is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. This compound provides a direct and efficient means of introducing the -SO₂CH₂COOCH₃ fragment, which can be a precursor to or a part of a larger sulfonamide-based drug.

Sulfonyl chlorides are the most common precursors for the synthesis of sulfonamides. organic-chemistry.org this compound serves as a readily available sulfonyl chloride for creating sulfonamide-containing compounds with potential therapeutic value. The reaction of its chlorosulfonyl group with primary or secondary amines is a fundamental transformation in medicinal chemistry.

The benzothiazine derivatives synthesized using this compound, for instance, are not just heterocyclic frameworks but are also recognized as potent non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Piroxicam and Meloxicam are well-known drugs belonging to this class. The synthesis of their core structures highlights the importance of this reagent in accessing medicinally relevant scaffolds.

This compound can be used to modify amino acids, creating novel derivatives with potential applications in drug discovery and peptide science. The primary amino group of an amino acid can act as a nucleophile, reacting with the sulfonyl chloride group of this compound to form a stable sulfonamide linkage. This reaction is a standard method for sulfonamide synthesis.

This derivatization can alter the physicochemical properties of the amino acid, such as its acidity, lipophilicity, and conformational preferences. The synthesis of sulfonamides from amino acids like valine, alanine, and tryptophan has been demonstrated using various sulfonyl chlorides, establishing a general protocol for this transformation. For example, N-Cbz-protected amino acids can react with arylamines in the presence of reagents like methanesulfonyl chloride to form amide bonds, a related transformation. By applying this principle, this compound can be incorporated into amino acid backbones to produce N-sulfonylated amino acid esters. These derivatives can serve as building blocks for peptidomimetics or as novel therapeutic agents themselves.

Table 2: Chemical Compounds Mentioned

Compound Name
4-(diethylamino)salicylaldehyde
4-acetamidobenzenesulfonyl chloride
alanine
(2-chloroethyl)sulfonyl chloride
chlorosulfonyl isocyanate
Coumarin
Isothiazolidine
Meloxicam
methanesulfonyl chloride
This compound
Methyl 3-chloroanthranilate
Methyl 5-chloroanthranilate
Methyl 5-iodoanthranilate
Methyl anthranilate
N-Cbz-protected amino acids
ortho-aminoacetophenone
Penicillin
Phenylalanine
piperidine
Piroxicam
p-toluenesulfonyl chloride
sodium methylate
triethylamine
tryptophan

Application in the Design of Enzyme Probes and Inhibitors

The sulfonamide functional group is a cornerstone in the design of enzyme inhibitors, attributed to its ability to act as a stable mimic of the tetrahedral transition state in enzymatic reactions and its capacity to form crucial hydrogen bonds with active site residues. This compound serves as a key building block for installing the methoxycarbonylmethylsulfonyl moiety, which can be further elaborated to create potent and selective inhibitors for various enzyme classes, including proteases and carbonic anhydrases.

One notable application is in the synthesis of β-sultams, which are sulfonyl analogues of β-lactams. These strained heterocyclic systems are of significant interest as potential enzyme inhibitors. The reaction of this compound with imines, often generated in situ from amino acids and aldehydes, provides a direct route to these β-sultam structures. This approach allows for the incorporation of diverse substituents derived from a wide array of amino acids and aldehydes, facilitating the generation of libraries of potential enzyme inhibitors for screening.

Sulfonamides derived from this compound are also explored as inhibitors for metalloenzymes. For instance, carbonic anhydrases, zinc-containing enzymes crucial in various physiological processes, are well-known targets for sulfonamide-based drugs. The primary sulfonamide group can coordinate to the zinc ion in the active site, leading to potent inhibition. By reacting this compound with various amines, novel sulfonamides can be synthesized and evaluated for their inhibitory activity against different carbonic anhydrase isoforms, some of which are implicated in diseases like glaucoma and cancer. Similarly, matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and diseases such as cancer, are targets for inhibitors. Sulfonylated amino acid derivatives have been investigated as MMP inhibitors, and this compound provides a scaffold that can be incorporated into more complex structures designed to target these enzymes.

The table below summarizes the classes of enzymes targeted by inhibitors synthesized using sulfonamide scaffolds, a functionality readily introduced by this compound.

Enzyme ClassGeneral Role of InhibitorPotential Therapeutic Area
Proteases (e.g., MMPs) Block proteolytic activityCancer, Arthritis, Cardiovascular diseases
Carbonic Anhydrases Interfere with pH regulation and ion transportGlaucoma, Epilepsy, Cancer
β-Lactamases Inhibit bacterial resistance mechanismsInfectious Diseases

Functionalization of Complex Substrates

The reactivity of the sulfonyl chloride group in this compound makes it an effective tool for the functionalization of complex molecules, particularly those bearing nucleophilic moieties such as amines and alcohols. This is especially valuable in medicinal chemistry for modifying the properties of existing drug scaffolds.

The introduction of a sulfonylated moiety can significantly alter the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability. The methoxycarbonylmethylsulfonyl group, installed via this compound, can serve as a versatile handle for further chemical modifications.

A prime example is the reaction with primary and secondary amines present in pharmaceutically relevant molecules to form sulfonamides. This transformation is generally high-yielding and tolerant of a wide range of other functional groups. The resulting sulfonamide can enhance binding to biological targets through hydrogen bonding and can improve pharmacokinetic profiles. The ester functionality within the introduced group can be retained, hydrolyzed to the corresponding carboxylic acid, or converted to an amide, offering multiple avenues for diversification and the attachment of other pharmacophoric elements or solubilizing groups. The synthesis of β-sultams from amino acids represents a direct functionalization of these biologically crucial molecules, transforming them into constrained scaffolds with potential therapeutic applications.

While C-H activation and fluorination are powerful and modern strategies for the functionalization of complex molecules, the direct application of this compound in these specific transformations is not extensively documented in the current literature. These advanced methods typically rely on specific catalysts and directing groups to achieve chemo- and regioselectivity, and the inherent reactivity of the chlorosulfonyl group might not always be compatible with the required reaction conditions without prior modification.

Late-stage functionalization (LSF) through C-H activation often involves transition metal catalysis to selectively introduce new bonds at positions that are otherwise unreactive. Similarly, the introduction of fluorine atoms into drug candidates is a common strategy to modulate their metabolic stability and binding affinity, often achieved using specialized fluorinating reagents. Although these strategies are of immense importance in drug discovery, research has not prominently featured this compound as a direct reagent for these purposes. Future research may explore the development of derivatives of this compound that are amenable to these advanced synthetic methodologies.

Development of Novel Synthetic Reagents and Catalytic Systems

The bifunctional nature of this compound also allows for its use as a precursor in the development of novel synthetic reagents and building blocks.

One significant application is in the synthesis of γ-sultones. The reaction of this compound with cyanohydrins, catalyzed by a base such as triethylamine, leads to the formation of spirocyclic γ-sultones containing an α-alkoxycarbonyl group. This transformation proceeds through the initial sulfonylation of the cyanohydrin, followed by an intramolecular cyclization. The resulting γ-sultones are valuable synthetic intermediates, as the sultone ring can be opened under various conditions to reveal new functionalities. These spirocyclic systems are also of interest due to their rigid structures, which can be beneficial in the design of bioactive compounds.

The development of new catalytic systems often relies on the synthesis of novel ligands for transition metals. While the direct use of this compound in reported catalytic systems is not common, its derivatives hold potential. For example, the sulfonylated ester could be elaborated into more complex chelating ligands. The sulfonamide linkage, formed from the reaction of this compound, is stable and can be part of a larger ligand framework designed to coordinate with a metal center, thereby influencing the catalyst's activity and selectivity. Further exploration in this area could lead to new catalysts for a variety of organic transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy.

For methyl (chlorosulfonyl)acetate (C₃H₅ClO₄S), the calculated exact mass is 171.9597075 Da. nih.gov HRMS analysis would confirm this elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is a unique fingerprint that helps to confirm the molecular structure.

Table 2: Predicted HRMS Data and Plausible Fragmentations for this compound

SpeciesFormulaCalculated Exact Mass (m/z)Description
[M]+•C₃H₅ClO₄S171.9597Molecular Ion
[M-Cl]+C₃H₅O₄S137.9909Loss of chlorine radical
[M-OCH₃]+C₂H₂ClO₃S140.9413Loss of methoxy (B1213986) radical
[M-COOCH₃]+CH₂ClO₂S112.9362Loss of methyl acetate (B1210297) radical
[SO₂Cl]+ClO₂S98.9280Sulfonyl chloride cation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. vscht.cz The resulting spectrum provides valuable information about the functional groups present.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the carbonyl group of the ester, the C-O bonds, and the sulfonyl chloride group.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound Data is based on typical absorption ranges for the specified functional groups. vscht.czresearchgate.netinstanano.com

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)Intensity
C-H Stretch-CH₃, -CH₂2950 - 3000Medium
C=O StretchEster1740 - 1760Strong
S=O Asymmetric StretchSulfonyl Chloride1370 - 1390Strong
S=O Symmetric StretchSulfonyl Chloride1170 - 1190Strong
C-O StretchEster1000 - 1300Strong
S-Cl StretchSulfonyl Chloride550 - 650Medium

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique requires a single crystal of the compound. If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. This information confirms the molecular connectivity and reveals its preferred conformation in the crystal lattice.

Furthermore, X-ray crystallography can identify and characterize different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal packing, which can affect physical properties such as melting point and solubility. While literature suggests this compound is a solid or oil, detailed crystallographic studies, including polymorphism, have not been widely reported in publicly accessible databases. chemicalbook.com Some research has alluded to the use of X-ray diffraction to study its interactions, indicating its potential for crystallization and structural analysis. biosynth.com

Chromatographic Techniques for Reaction Monitoring and Purification Optimization (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the real-time monitoring of chemical reactions that produce this compound and for optimizing its subsequent purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide orthogonal approaches to ensure the purity and identity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of thermally sensitive and polar organic compounds, making it well-suited for this compound. The technique allows for the separation of the target compound from starting materials, byproducts, and impurities under ambient temperature conditions, thus preventing degradation.

For reaction monitoring, small aliquots can be periodically withdrawn from the reaction mixture and injected into an HPLC system. This allows chemists to track the consumption of reactants and the formation of the product over time, determining the optimal reaction endpoint. In purification optimization, HPLC is used to assess the purity of fractions collected from techniques like column chromatography or distillation, ensuring that the final product meets the required specifications.

A typical setup for analyzing this compound would involve a reverse-phase method. Given the compound's polarity, a C18 stationary phase with a polar mobile phase, such as a gradient of water and acetonitrile, would provide effective separation. Detection is commonly achieved using a UV detector, as the ester functional group possesses a chromophore.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterValue/TypePurpose
Column C18, 5 µm, 4.6 x 250 mmStandard reverse-phase column for separating polar to non-polar compounds.
Mobile Phase A WaterThe primary polar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier used to elute compounds from the column.
Gradient 20% B to 95% B over 15 minAllows for the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate for standard bore columns.
Detection UV at 210 nmWavelength suitable for detecting the ester functional group.
Injection Volume 10 µLStandard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a powerful tool for separating and identifying volatile compounds, its direct application to sulfonyl chlorides like this compound presents significant challenges. The primary issue is the thermal lability of the chlorosulfonyl group, which can lead to degradation in the hot GC inlet, resulting in inaccurate quantification and the appearance of artifact peaks. Research on similar long-chain sulfonyl chlorides has shown they are prone to partial degradation into their corresponding chlorides during GC analysis.

To overcome this limitation, derivatization is a common and necessary strategy. The reactive sulfonyl chloride can be converted into a more thermally stable derivative, such as a sulfonamide or a sulfonate ester, prior to injection. For instance, reacting this compound with a secondary amine (e.g., diethylamine) would yield a stable N,N-diethylsulfonamide derivative that can be readily analyzed by GC-MS. This approach not only prevents degradation but also allows for robust and reproducible quantitative analysis.

The mass spectrometer detector provides definitive structural information, confirming the identity of the derivatized product and any impurities based on their unique mass fragmentation patterns.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the characterization of a newly synthesized compound. It provides the mass percentages of the individual elements present, which are then used to determine the empirical formula. This experimental formula can be compared to the theoretical formula to validate the compound's elemental composition and, by extension, its molecular formula.

For this compound, the molecular formula is C₃H₅ClO₄S. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), oxygen (15.999 u), and sulfur (32.06 u), the theoretical elemental composition can be calculated.

The validation process involves combusting a small, precisely weighed sample of purified this compound and quantifying the resulting combustion products (CO₂, H₂O, etc.). The experimentally determined mass percentages are then compared against the theoretical values. A close agreement between the experimental and theoretical data, typically within ±0.4%, provides strong evidence for the assigned molecular formula and the purity of the sample. While specific experimental data for this compound is not widely published, the theoretical values serve as the benchmark for any laboratory synthesis.

Table 2: Theoretical Elemental Analysis of this compound (C₃H₅ClO₄S)

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Mass Percentage (%)
CarbonC12.011336.03320.88%
HydrogenH1.00855.0402.92%
ChlorineCl35.453135.45320.54%
OxygenO15.999463.99637.08%
SulfurS32.06132.06018.58%
Total 172.582 100.00%

Computational Chemistry and Theoretical Investigations of Methyl Chlorosulfonyl Acetate

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These studies would elucidate the distribution of electrons and identify regions of reactivity.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical indicators of a molecule's kinetic stability and reactivity.

For Methyl (chlorosulfonyl)acetate, such a study would involve calculating the energies of the HOMO and LUMO. From these values, key reactivity indices could be derived:

Ionization Potential (I): Approximated by -EHOMO

Electron Affinity (A): Approximated by -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): The reciprocal of hardness (1/η)

Electronegativity (χ): Calculated as (I + A) / 2

Electrophilicity Index (ω): Calculated as χ² / (2η)

A data table presenting these calculated values would provide a quantitative measure of the molecule's reactivity profile. However, no published studies were found that contain these specific calculations for this compound.

Interactive Data Table: Hypothetical Reactivity Indices

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO-Data Not Available
LUMO EnergyELUMO-Data Not Available
Ionization PotentialI-EHOMOData Not Available
Electron AffinityA-ELUMOData Not Available
Chemical Hardnessη(I - A) / 2Data Not Available
Chemical SoftnessS1 / ηData Not Available
Electronegativityχ(I + A) / 2Data Not Available
Electrophilicity Indexωχ² / (2η)Data Not Available

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating areas of positive, negative, and neutral potential. Red regions typically denote areas of high electron density (nucleophilic sites), while blue regions indicate electron-deficient areas (electrophilic sites).

For this compound, an ESP map would be invaluable for predicting how it interacts with other molecules. It would visually identify the most likely sites for nucleophilic attack (e.g., the sulfonyl sulfur) and electrophilic interaction. Unfortunately, no published ESP maps for this specific compound could be located.

Conformation-Energy Relationships and Stereochemical Preferences

Most non-trivial molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. A conformational analysis involves calculating the potential energy of the molecule as a function of these rotations. This allows for the identification of the most stable, low-energy conformers and the energy barriers between them. Such an analysis for this compound would reveal its preferred three-dimensional shape, which influences its reactivity and physical properties. This specific research has not been published.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful tool for structure verification. A thorough computational study would present a table comparing theoretically predicted ¹H and ¹³C chemical shifts for this compound against experimental values, but the foundational computational data is not available in the literature.

Interactive Data Table: Hypothetical Predicted vs. Experimental NMR Shifts

AtomPredicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
CH₃Data Not AvailableData Not AvailableData Not AvailableData Not Available
CH₂Data Not AvailableData Not AvailableData Not AvailableData Not Available
C=O--Data Not AvailableData Not Available

Transition State Geometries and Activation Barriers for Reactions

DFT is also extensively used to study chemical reaction mechanisms. By locating the transition state (the highest energy point along the reaction pathway) for a given reaction, the activation energy (or activation barrier) can be calculated. This provides crucial information about the reaction's kinetics.

For reactions involving this compound, such as its reaction with an amine to form a sulfonamide, DFT calculations could elucidate the geometry of the transition state and the energy required to reach it. This would offer a deep understanding of the reaction's feasibility and mechanism. However, specific studies detailing these transition state calculations for reactions of this compound are absent from the searched literature.

Reaction Pathway Mapping and Energetic Profiles

The reactivity of this compound is dictated by its distinct functional groups: the highly electrophilic sulfonyl chloride, the ester moiety, and the methylene (B1212753) group activated by two adjacent electron-withdrawing groups. Theoretical chemistry provides powerful tools to map the potential reaction pathways of this molecule and quantify the associated energy changes.

Reaction pathway mapping for this compound would primarily be conducted using quantum mechanical methods, with Density Functional Theory (DFT) being the most common and effective approach. By calculating the potential energy surface, researchers can identify transition states (the energetic maxima along a reaction coordinate) and intermediates (local energy minima). This allows for the elucidation of detailed reaction mechanisms.

Key reaction pathways that would be investigated for this compound include:

Nucleophilic Attack at the Sulfur Atom: The sulfonyl chloride group is a prime target for nucleophiles. Computational models can simulate the reaction with various nucleophiles (e.g., water, ammonia, alcohols) to determine the activation energy (Ea) and reaction energy (ΔErxn). This pathway is fundamental to the synthesis of sulfonamides and sulfonate esters from this compound.

Reactions involving the α-Carbon: The protons on the carbon atom situated between the ester and sulfonyl chloride groups are acidic. Theoretical studies can map the pathway for deprotonation to form a carbanion or enolate. The stability of this intermediate and its subsequent reactions (e.g., alkylation) can be modeled, providing insight into its synthetic utility as a building block.

Elimination Reactions: Under basic conditions, it is conceivable that the molecule could undergo an elimination reaction to form a sulfene (B1252967) intermediate (CH2=SO2) and methyl chloroformate. DFT calculations can predict the energetic feasibility of this pathway compared to nucleophilic substitution.

The energetic profile for each pathway is determined by calculating the Gibbs free energy (ΔG) of reactants, transition states, intermediates, and products. The results of such an investigation would allow for a direct comparison of the kinetic and thermodynamic favorability of competing reaction mechanisms.

Below is an illustrative table representing the type of data that would be generated from a DFT study on the reaction of this compound with ammonia.

Table 1: Hypothetical Energetic Profile for the Reaction of this compound with Ammonia (Illustrative Example)
Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants (C₃H₅ClO₄S + NH₃)0.0Initial state of separated molecules.
2Transition State 1 (TS1)+15.2Nucleophilic attack of NH₃ on the sulfur atom.
3Intermediate 1-5.8Tetrahedral intermediate formation.
4Transition State 2 (TS2)+2.1Chloride ion departure.
5Products (Methyl (aminosulfonyl)acetate + HCl)-25.6Final products of the substitution reaction.

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying bond-breaking and bond-forming events, Molecular Dynamics (MD) simulations are employed to investigate the physical behavior of molecules over time, providing crucial insights into solvent effects and intermolecular interactions.

Solvent Effects on Reactivity and Conformation

MD simulations model a single molecule of this compound surrounded by a large number of explicit solvent molecules (e.g., water, methanol (B129727), dichloromethane). By simulating the movements of all atoms over nanoseconds or longer, one can observe how the solvent influences the solute's behavior.

Conformational Analysis: this compound possesses rotational freedom around its C-C and C-S bonds. MD simulations can reveal the preferred conformations (rotamers) in different solvents. The polarity of the solvent can stabilize or destabilize certain conformations by interacting differently with the molecule's dipole moment.

Solvation Shell Structure: The arrangement of solvent molecules around the solute, known as the solvation shell, can be analyzed. Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific atoms, such as the sulfur of the sulfonyl chloride or the carbonyl oxygen of the ester.

Influence on Reactivity: The solvent shell can sterically hinder or electronically facilitate the approach of a reactant. For instance, in a protic solvent like water, hydrogen bonding to the oxygen atoms of this compound could polarize the S-Cl bond, potentially increasing its reactivity towards nucleophiles. MD simulations can quantify these solvent-specific effects, which are crucial for predicting reaction rates in different media.

Intermolecular Interactions in Solution and Solid Phases

Understanding the non-covalent interactions that govern how this compound molecules interact with each other and with their environment is key to predicting their macroscopic properties.

Solution Phase: In solution, MD simulations can be used to calculate the potential of mean force (PMF) between two or more this compound molecules. This reveals whether the molecules tend to aggregate or remain isolated in a given solvent. The primary intermolecular forces at play would be dipole-dipole interactions, owing to the polar sulfonyl and ester groups, and weaker van der Waals forces.

Solid Phase: For the solid state, MD simulations can be used to model the crystal lattice. By analyzing the simulated crystal packing, one can identify the dominant intermolecular interactions that stabilize the solid structure. These would likely involve close contacts between the positively polarized sulfur atom of one molecule and the negatively polarized oxygen atoms of a neighboring molecule. Such simulations are vital for understanding polymorphism and predicting crystal morphology.

The following table illustrates the type of data that could be extracted from an MD simulation to characterize the solvation shell of this compound in water.

Table 2: Illustrative Solvation Shell Data from a Hypothetical MD Simulation of this compound in Water
Solute Atom/GroupSolvent AtomFirst Solvation Shell Peak (Å)Coordination Number
Sulfur (SO₂Cl)Oxygen (H₂O)3.14.5
Oxygen (SO₂)Hydrogen (H₂O)1.92.1
Oxygen (C=O)Hydrogen (H₂O)1.82.3
Chlorine (S-Cl)Hydrogen (H₂O)2.83.7

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

QSAR and QSPR models are statistical tools used to predict the biological activity or physical properties of a series of compounds based on their chemical structure. For derivatives of this compound, these models can accelerate the discovery of new compounds with desired characteristics without the need to synthesize and test every possibility.

To build a QSAR/QSPR model, a set of derivatives would be synthesized, and their properties of interest (e.g., reactivity, solubility, or a specific biological activity) would be measured. For each molecule, a variety of numerical descriptors are calculated. These can include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe molecular branching and shape.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

3D Descriptors: Molecular surface area, volume.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed property.

For derivatives of this compound, a QSPR model could be developed to predict their reaction rate constants with a common nucleophile. A hypothetical QSPR equation might look like:

log(k) = β₀ + β₁(σ*) + β₂(Es) + β₃(qS)

Where:

log(k) is the logarithm of the reaction rate constant.

σ* (Sigma-star) is the Taft steric parameter for a substituent.

Es is the Taft electronic parameter.

qS is the calculated partial charge on the sulfur atom.

β values are the regression coefficients determined by the model.

Such a model would allow researchers to predict the reactivity of new, unsynthesized derivatives, guiding synthetic efforts toward molecules with optimal properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl (chlorosulfonyl)acetate and its derivatives?

  • Methodological Answer : this compound is typically synthesized via sulfonation of methyl chloroacetate derivatives. For example, ethyl 2-(chlorosulfonyl)acetate can react with substituted anilines under controlled conditions (0–5°C, inert atmosphere) to yield sulfonamide derivatives, achieving yields up to 79% . Key parameters include:

  • Solvent selection : Dichloromethane or THF for solubility and reactivity.
  • Catalyst : Base catalysts (e.g., triethylamine) to neutralize HCl byproducts.
  • Temperature : Low temperatures (0–10°C) to minimize side reactions.
    • Data Table :
PrecursorReaction ConditionsYieldReference
Ethyl 2-(chlorosulfonyl)acetate + 4-methoxyaniline0°C, THF, 2h79%
Methyl chloroacetate + ClSO₃H5°C, DCM, 12h65–70%

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation .
  • Storage : Store in airtight containers at RT, away from moisture and oxidizing agents .

Q. How can researchers purify this compound after synthesis?

  • Methodological Answer :

  • Recrystallization : Use non-polar solvents (hexane/ethyl acetate mixtures) to remove impurities.
  • Column Chromatography : Silica gel with gradient elution (5–20% ethyl acetate in hexane) for high-purity isolation (>95%) .
  • Distillation : Vacuum distillation for thermally stable batches (boiling point ~120°C at reduced pressure) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of chiral this compound derivatives?

  • Methodological Answer :

  • Chiral Synthesis : Use enantiopure cyclohexyl or cyclobutyl precursors to control stereocenters. For example, chiral methyl 2-[(1r,3s)-3-(chlorosulfonyl)cyclobutyl]acetate requires enantioselective sulfonation catalysts (e.g., BINOL-derived Lewis acids) .
  • Analysis : Chiral HPLC (Chiralpak® columns) or polarimetry to confirm enantiomeric excess (>98% ee) .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to identify sulfonyl (δ ~3.8–4.2 ppm for CH₂SO₂) and ester (δ ~3.6–3.7 ppm for OCH₃) groups .
  • HRMS : High-resolution mass spectrometry (e.g., [M+H]+ m/z 274.0694) for exact mass validation .
  • X-ray Crystallography : Single-crystal analysis to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. For example, the sulfonyl group’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack at the acetate carbonyl .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible synthetic routes by analyzing >10⁶ reactions .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage?

  • Methodological Answer :

  • Stabilizers : Add desiccants (molecular sieves) or antioxidants (BHT) to containers.
  • Low-Temperature Storage : –20°C for long-term stability, with argon/vacuum sealing to prevent moisture ingress .
  • Kinetic Studies : Monitor hydrolysis rates via IR spectroscopy (loss of S=O stretching at ~1370 cm⁻¹) under varying humidity .

Data Contradictions and Resolution

  • Contradiction : Synthesis yields vary widely (65–79%) across studies due to solvent polarity and catalyst efficiency .
  • Resolution : Systematic optimization using Design of Experiments (DoE) to identify critical factors (e.g., solvent/catalyst ratio) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.